molecular formula C3H8N2O3 B224099 2-Amino-3-(aminooxy)propanoic acid CAS No. 1187-83-3

2-Amino-3-(aminooxy)propanoic acid

Cat. No.: B224099
CAS No.: 1187-83-3
M. Wt: 120.11 g/mol
InChI Key: SMQMVYPLQGWEGE-REOHCLBHSA-N
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Description

2-Amino-3-(aminooxy)propanoic acid is an organic compound with the molecular formula C3H8N2O3 It is a derivative of propanoic acid and contains both an amino group and an aminooxy group

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Amino-3-(aminooxy)propanoic acid can be synthesized through the reduction of 3-(aminooxy)-2-(hydroxyimino)propanoic acid using zinc dust and formic acid in the presence of a catalytic amount of iron dust at 60°C for 2 hours . The crude product is then purified by recrystallization using a mixture of ethanol and water .

Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the synthetic route mentioned above can be scaled up for industrial purposes with appropriate modifications to reaction conditions and purification processes.

Chemical Reactions Analysis

Types of Reactions: 2-Amino-3-(aminooxy)propanoic acid undergoes various chemical reactions, including:

    Oxidation: The aminooxy group can be oxidized to form corresponding oximes or nitriles.

    Reduction: The compound can be reduced to form amino alcohols.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like alkyl halides and acyl chlorides are commonly used for substitution reactions.

Major Products:

    Oxidation: Oximes or nitriles.

    Reduction: Amino alcohols.

    Substitution: Alkylated or acylated derivatives.

Scientific Research Applications

2-Amino-3-(aminooxy)propanoic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of various organic compounds.

    Biology: The compound is studied for its potential role in enzyme inhibition and as a biochemical probe.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as an inhibitor of specific metabolic pathways.

    Industry: It is used in the development of new materials and as a reagent in chemical synthesis.

Mechanism of Action

The mechanism of action of 2-Amino-3-(aminooxy)propanoic acid involves its interaction with specific molecular targets, such as enzymes. The aminooxy group can form stable complexes with enzyme active sites, inhibiting their activity. This inhibition can affect various biochemical pathways, leading to potential therapeutic effects .

Comparison with Similar Compounds

  • 2-Aminooxypropionic acid
  • 3-Amino-3-oxopropanoic acid
  • 2-Amino-3-(diethoxy-phosphoryloxy)-propionic acid

Comparison: 2-Amino-3-(aminooxy)propanoic acid is unique due to the presence of both an amino group and an aminooxy group, which allows it to participate in a wide range of chemical reactions.

Properties

CAS No.

1187-83-3

Molecular Formula

C3H8N2O3

Molecular Weight

120.11 g/mol

IUPAC Name

(2S)-2-amino-3-aminooxypropanoic acid

InChI

InChI=1S/C3H8N2O3/c4-2(1-8-5)3(6)7/h2H,1,4-5H2,(H,6,7)/t2-/m0/s1

InChI Key

SMQMVYPLQGWEGE-REOHCLBHSA-N

SMILES

C(C(C(=O)O)N)ON

Isomeric SMILES

C([C@@H](C(=O)O)N)ON

Canonical SMILES

C(C(C(=O)O)N)ON

Key on ui other cas no.

1187-83-3

Synonyms

eta-aminoxyalanine
O-aminoserine
O-aminoserine, (D)-isomer
O-aminoserine, (DL)-isome

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 6
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